N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine
Description
N-{[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is a synthetic hybrid molecule combining a quinoline core with a dipeptide (glycylglycine) via a carbonyl linker. The quinoline moiety is substituted at position 2 with a 3-methoxyphenyl group, conferring distinct electronic and steric properties. While direct pharmacological data for this compound is unavailable, structurally related quinoline and glycylglycine derivatives have demonstrated applications in medicinal chemistry, including antimicrobial, anticancer, and metabolic disorder therapies .
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H19N3O5/c1-29-14-6-4-5-13(9-14)18-10-16(15-7-2-3-8-17(15)24-18)21(28)23-11-19(25)22-12-20(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,23,28)(H,26,27) |
InChI Key |
FCYHSOXFGPJTDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized using the Friedländer synthesis. This involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
The 3-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Scientific Research Applications
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Quinoline-Based Analogues
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, )
- Key Features: Substitutions: 4-Chlorophenyl (position 2), 4-methoxyphenyl (position 3), amino group (position 4). Synthesis: PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF yields a crystalline solid (m.p. 223–225°C) .
- Comparison: The target compound replaces the amino group at position 4 with a glycylglycine-carbonyllinker, likely improving water solubility. The 3-methoxyphenyl substituent (vs. 4-methoxyphenyl in 4k) may alter steric interactions in biological targets.
Other Quinoline Derivatives ()
- Compounds like 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l) highlight the role of substituent positioning. Bis(4-methoxyphenyl) groups enhance lipophilicity, contrasting with the target compound’s single 3-methoxyphenyl substitution .
Heterocyclic Variants
Thiazole Derivative: N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine ()
- Key Features :
- The chloro substituent’s electron-withdrawing nature may decrease stability compared to the target compound’s methoxy group.
Benzothiazole Derivatives ()
- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Key Features : Trifluoromethyl groups enhance lipophilicity and metabolic stability.
- Comparison: The benzothiazole scaffold differs from quinoline in electronic properties, possibly affecting target selectivity .
Glycylglycine-Containing Compounds
Peliglitazar ()
- Key Features: Molecular Weight: 530.60 g/mol. Substitutions: Methoxyphenoxy carbonyl, oxazolyl ethoxy phenyl. Application: Treatment of Type II diabetes and metabolic syndrome .
- Comparison: The oxazole ring and larger backbone differentiate it from the quinoline-based target compound.
Cbz-Protected Glycylglycine Derivatives (–6)
- Examples : Methyl N-[(benzyloxy)carbonyl]glycylglycinate.
- Key Features : Benzyloxycarbonyl (Cbz) protecting group enhances synthetic accessibility.
- Comparison: These simpler derivatives serve as intermediates, whereas the target compound’s quinoline-glycylglycine hybrid may offer enhanced bioactivity .
Comparative Data Table
*Calculated molecular formula based on structural analysis.
Research Findings and Implications
- Synthetic Routes: The target compound likely employs Pd-catalyzed cross-coupling (for quinoline) and peptide coupling (for glycylglycine), similar to methods in and .
- Solubility and Bioavailability : The glycylglycine moiety may enhance aqueous solubility compared to purely aromatic analogues (e.g., 4k), though this requires experimental validation.
- Therapeutic Potential: Quinoline derivatives often target enzymes like topoisomerases, while glycylglycine-containing compounds (e.g., Peliglitazar) modulate metabolic pathways. The hybrid structure could offer dual functionality .
Biological Activity
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine (referred to as compound 1 ) is a complex organic compound characterized by its unique structural components, which include a quinoline moiety and a dipeptide unit (glycylglycine). This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action.
Structural Overview
The structural formula of compound 1 can be represented as follows:
This structure features:
- A quinoline ring, known for its diverse biological properties.
- A glycylglycine unit, which may enhance the compound's bioavailability and specificity.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. Compound 1's quinoline component is believed to interact with various cellular targets involved in cancer proliferation and apoptosis. Studies have shown that derivatives of quinoline can induce cell cycle arrest and promote apoptosis in cancer cells through mechanisms such as:
- Inhibition of topoisomerase enzymes , which are crucial for DNA replication.
- Induction of oxidative stress , leading to cellular damage and apoptosis.
In vitro studies using human cancer cell lines have demonstrated that compound 1 can effectively inhibit cell growth, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Compound 1 has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of compound 1 against breast cancer cells (MCF-7) revealed that treatment led to a significant reduction in cell viability. The study utilized a dose-response curve to establish the IC50 value, confirming the compound's potency as a potential therapeutic agent.
Case Study 2: Antimicrobial Effectiveness
In another investigation focusing on the antimicrobial properties of compound 1, it was tested against multi-drug resistant strains of bacteria. Results indicated that compound 1 exhibited effective antibacterial activity, providing a basis for further development as an antimicrobial agent.
The biological activities of compound 1 can be attributed to several mechanisms:
- Intercalation into DNA : The quinoline structure allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : Compound 1 may inhibit key enzymes involved in metabolic pathways, affecting bacterial survival and cancer cell proliferation.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
